molecular formula C27H24N2O5S B281337 ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B281337
M. Wt: 488.6 g/mol
InChI Key: VPTAFVUSAGVWGC-FAJYDZGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoate ester with a naphthalene derivative, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-amino-2-naphthol under basic conditions to form the sulfonyl imine intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the sulfonyl imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Sulfoxides, Sulfones

    Reduction: Amines

    Substitution: Functionalized derivatives with new substituents at the ester or sulfonyl positions

Scientific Research Applications

ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The sulfonyl imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The naphthalene moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE
  • This compound analogs
  • Other sulfonyl imine derivatives

Uniqueness

This compound stands out due to its unique combination of a benzoate ester and a naphthalene derivative, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[[(4Z)-4-(2,4-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C27H24N2O5S/c1-4-34-27(31)19-10-12-20(13-11-19)28-24-16-23(21-7-5-6-8-22(21)26(24)30)29-35(32,33)25-14-9-17(2)15-18(25)3/h5-16,28H,4H2,1-3H3/b29-23-

InChI Key

VPTAFVUSAGVWGC-FAJYDZGRSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3)C)C)/C4=CC=CC=C4C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.